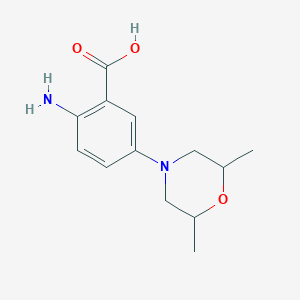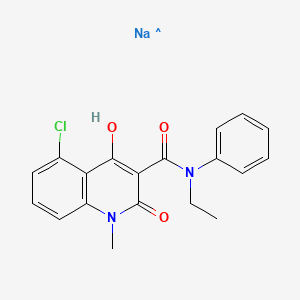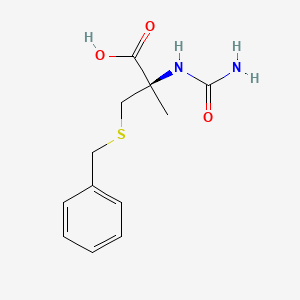![molecular formula C12H20ClNOSi B8675340 tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane typically involves the reaction of 2-chloropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-chloropyridine+tert-butyl-dimethylsilyl chloridebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation with potassium permanganate can produce a pyridine N-oxide.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Wirkmechanismus
The mechanism of action of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane depends on its specific application. In organic synthesis, the compound can act as a protecting group for sensitive functional groups, preventing unwanted side reactions. In catalysis, it can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl-[(2-chloropyridin-3-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-5-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-6-yl)methoxy]-dimethylsilane
Uniqueness
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is unique due to the specific positioning of the chloropyridinyl moiety, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.
Eigenschaften
Molekularformel |
C12H20ClNOSi |
|---|---|
Molekulargewicht |
257.83 g/mol |
IUPAC-Name |
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
FYGBOJOVTDLFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)












